Benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(2-(dimethylamino)ethyl)-, dihydrobromide
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Overview
Description
Benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(2-(dimethylamino)ethyl)-, dihydrobromide is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(2-(dimethylamino)ethyl)-, dihydrobromide involves multiple steps. The primary synthetic route includes the reaction of benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone with 2-(dimethylamino)ethyl groups under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(2-(dimethylamino)ethyl)-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(2-(dimethylamino)ethyl)-, dihydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(2-(dimethylamino)ethyl)-, dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Bis(2,6-diisopropyl-phen-yl)benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetraone
- 2,7-Bis(2-ethylhexyl)benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetraone
Uniqueness
Benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(2-(dimethylamino)ethyl)-, dihydrobromide is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
81254-00-4 |
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Molecular Formula |
C22H26Br2N4O4 |
Molecular Weight |
570.3 g/mol |
IUPAC Name |
6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone;dihydrobromide |
InChI |
InChI=1S/C22H24N4O4.2BrH/c1-23(2)9-11-25-19(27)13-5-7-15-18-16(8-6-14(17(13)18)20(25)28)22(30)26(21(15)29)12-10-24(3)4;;/h5-8H,9-12H2,1-4H3;2*1H |
InChI Key |
URQFRTBLIAJQSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCN(C)C)C1=O.Br.Br |
Related CAS |
22291-04-9 (Parent) |
Origin of Product |
United States |
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